N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines a benzofuran moiety with a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Preparation of Tetrahydronaphthalene Derivative: The tetrahydronaphthalene derivative can be synthesized by hydrogenation of naphthalene or its derivatives using a suitable catalyst such as palladium on carbon (Pd/C).
Coupling Reaction: The final step involves coupling the benzofuran moiety with the tetrahydronaphthalene derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the tetrahydronaphthalene derivative reacts with a carboxylic acid derivative of benzofuran in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of nitro or halogenated derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The combination of benzofuran and tetrahydronaphthalene structures is of interest due to their known biological activities, such as antioxidant and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the carboxamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds containing both naphthalene and furan rings.
Benzofuran Carboxamides: Compounds with a benzofuran ring and a carboxamide group.
Tetrahydronaphthalene Derivatives: Compounds with a tetrahydronaphthalene structure.
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its structural features. The presence of both a benzofuran ring and a tetrahydronaphthalene moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-11-15-6-3-4-8-17(15)24-18)21-13-20(23)10-9-14-5-1-2-7-16(14)12-20/h1-8,11,23H,9-10,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBVWTXBFNSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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